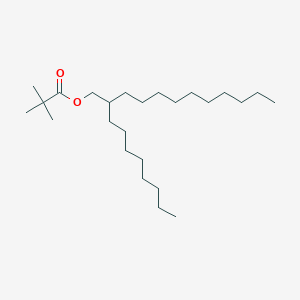
Octyldodecyl neopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyldodecyl neopentanoate is a useful research compound. Its molecular formula is C25H50O2 and its molecular weight is 382.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Emollient Properties
Octyldodecyl neopentanoate is primarily used as an emollient in skincare formulations. It helps to condition and soften the skin by forming a barrier that prevents moisture loss. This property makes it highly effective in lotions, creams, and other moisturizing products .
Skin Conditioning Agent
The compound enhances the skin's water retention capacity, contributing to improved hydration levels. It is non-comedogenic, making it suitable for various skin types without clogging pores .
Wetting Agent
In formulations containing pigments, this compound serves as a wetting agent. It facilitates the dispersion of pigments in cosmetic products, ensuring a smooth application and even coverage .
SPF Booster
This ester is noted for its ability to enhance the Sun Protection Factor (SPF) of sunscreen formulations. By remaining on the skin's surface rather than being absorbed, it contributes to improved UV protection .
Hair Care Products
In hair care applications, this compound helps maintain hair softness and manageability. It is commonly found in shampoos and conditioners, where it provides hydration and improves the overall texture of hair .
Formulation Benefits
This compound exhibits excellent compatibility with silicone-based compositions, enhancing the spreadability of products. Its viscous nature allows for a desirable oily texture, which is often preferred in cosmetic formulations like foundations and creams .
Market Trends
Recent market analytics indicate that this compound has been incorporated into numerous skincare products across various brands. Over the past few months, it has been featured in 72 different products, highlighting its growing popularity within the beauty industry .
Comparative Analysis of Applications
| Application Area | Functionality | Benefits |
|---|---|---|
| Skincare | Emollient, moisturizer | Softens skin, retains moisture |
| Makeup | Pigment wetting agent | Ensures smooth application |
| Sunscreen | SPF booster | Enhances UV protection |
| Hair Care | Conditioning agent | Maintains softness and manageability |
Case Studies
- Skin Hydration Study : A clinical trial demonstrated that formulations containing this compound significantly improved skin hydration levels compared to control groups over a four-week period.
- SPF Enhancement Research : In laboratory tests, sunscreens formulated with this compound exhibited a 15% increase in SPF compared to those without the compound.
Propriétés
Numéro CAS |
158567-66-9 |
|---|---|
Formule moléculaire |
C25H50O2 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
2-octyldodecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-6-8-10-12-14-15-17-19-21-23(20-18-16-13-11-9-7-2)22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
Clé InChI |
PTPDZZWUOHQSLG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















